ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
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Overview
Description
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a synthetic organic compound with a complex structure that includes an indole core, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with an appropriate indole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways and processes, ultimately resulting in the desired biological effects, such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZCQWVLYCKDS-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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